molecular formula C12H14BCl2FO2 B1393670 2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1092485-88-5

2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1393670
M. Wt: 291 g/mol
InChI Key: AISYFYGVRMYFTA-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic IUPAC name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple, etc.) that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Modified Phenylboronic Acid Derivatives : Spencer et al. (2002) describe the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their activity against serine proteases like thrombin (Spencer et al., 2002).
  • Synthesis of Pinacolylboronate-Substituted Stilbenes : Das et al. (2015) synthesized novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives are potential intermediates for new materials in Liquid Crystal Display (LCD) technology and show promise in neurodegenerative disease therapies (Das et al., 2015).
  • Polymer Synthesis for Electronic Applications : Yokozawa et al. (2011) investigated the polymerization of a similar compound for producing poly(3-hexylthiophene) with potential applications in electronics (Yokozawa et al., 2011).

Application in Detection and Imaging

  • Boronate-Based Fluorescence Probes for Hydrogen Peroxide Detection : Lampard et al. (2018) synthesized boronate ester fluorescence probes using a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative for detecting hydrogen peroxide, potentially useful in biomedical imaging and diagnostics (Lampard et al., 2018).

Synthesis of Other Chemical Compounds

  • Synthesis of Boric Acid Ester Intermediates : Huang et al. (2021) discussed the synthesis of boric acid ester intermediates with benzene rings using similar compounds, contributing to advancements in chemical synthesis (Huang et al., 2021).
  • Synthesis of Organoboron Compounds : Tanigawa et al. (2016) explored the electrochemical properties and reactions of sulfur-containing organoboron compounds, indicating potential applications in chemical synthesis and industry (Tanigawa et al., 2016).

Safety And Hazards

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Future Directions

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I hope this helps! If you have a specific compound or a related topic you’d like to know more about, feel free to ask!


properties

IUPAC Name

2-(3,5-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BCl2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISYFYGVRMYFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BCl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682284
Record name 2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1092485-88-5
Record name 2-(3,5-Dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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